Merocyanine 540

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Photodynamic Therapy (PDT)

MC-540 acts as a photosensitizer in PDT, a light-based treatment for various conditions, including cancer. Upon exposure to light, MC-540 generates reactive oxygen species (ROS) that can damage nearby cells. This targeted approach allows researchers to selectively eliminate diseased cells while minimizing harm to healthy tissues. Studies have shown MC-540's effectiveness in:

- Leukemia treatment: Research suggests MC-540 combined with light can eliminate or inhibit the growth of human leukemia cells in vitro [].

- Antimicrobial activity: MC-540, when activated by light, can kill various bacteria, including Staphylococcus aureus, both in their planktonic (free-floating) and biofilm (surface-attached) forms [].

Biological Probe

MC-540's unique properties make it a valuable tool for studying various biological processes:

- Membrane studies: Due to its lipophilic nature, MC-540 preferentially partitions into loosely packed regions of the cell membrane. This property allows researchers to investigate membrane fluidity, potential changes, and assess the overall health of cell membranes [, ].

- Cell cycle analysis: The dye uptake by cells varies depending on their metabolic activity and cell cycle stage. Studies have shown that MC-540 can help differentiate between quiescent (less active) and actively dividing cells, providing insights into cell proliferation and differentiation processes [].

Merocyanine 540 is an anionic, lipophilic fluorescent dye characterized by its unique photophysical properties, making it a valuable tool in biological and chemical research. This compound, with the molecular formula C26H32N3NaO6S2, exhibits strong fluorescence and is primarily utilized as a photosensitizer in photodynamic therapy, particularly for treating human cancer cells like leukemia . It serves as a biological probe for studying membrane dynamics and transmembrane potentials due to its voltage-sensitive fluorescence capabilities .

Merocyanine 540 has demonstrated significant biological activity, particularly in its role as a photosensitizer. Its ability to bind preferentially to certain cell types, such as leukemia cells and electrically excitable cells, enhances its effectiveness in photodynamic therapy . The dye's voltage-sensitive fluorescence allows researchers to monitor electrical activities in cells, making it useful for studying action potentials in neuronal tissues . Furthermore, studies have shown that Merocyanine 540 interacts with nicotinic acetylcholine receptors, providing insights into its potential applications in neurobiology .

The synthesis of Merocyanine 540 typically involves the condensation of specific aromatic compounds under controlled conditions. A common method includes the reaction of a cyanine dye precursor with a suitable electrophile in the presence of a base. The process can vary depending on the desired purity and yield, but generally follows these steps:

- Preparation of Precursors: Obtain appropriate aromatic amines and carbonyl compounds.

- Condensation Reaction: Mix the precursors with a base (e.g., sodium hydroxide) under reflux conditions.

- Purification: Isolate the product through recrystallization or chromatography techniques to achieve high purity.

This synthetic approach allows for modifications that can tailor the dye's properties for specific applications.

Merocyanine 540 finds extensive applications across various fields:

- Photodynamic Therapy: Used as a sensitizer for cancer treatment by inducing cytotoxic effects upon light activation.

- Fluorescence Microscopy: Serves as a probe for visualizing cellular structures and dynamics.

- Neuroscience: Employed to study neuronal activity through voltage-sensitive fluorescence.

- Biochemical Studies: Utilized in membrane studies to investigate lipid bilayer properties and dynamics .

Research has highlighted several interactions of Merocyanine 540 with biological molecules:

- Nicotinic Acetylcholine Receptor: Studies have shown that Merocyanine 540 can bind to nicotinic acetylcholine receptors, affecting their functionality and providing insights into neurotransmission processes .

- Cell Membranes: The dye's interaction with lipid membranes has been investigated using fluorescence techniques to understand membrane fluidity and phase transitions .

- Nanocomposite Materials: Recent studies have explored how Merocyanine 540 interacts with nanostructured materials, leading to changes in its photophysical properties and potential applications in drug delivery systems .

Merocyanine 540 is part of a broader class of cyanine dyes known for their fluorescent properties. Here are some similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Rhodamine B | Cationic Dye | Strong absorption in the visible range; used in biological staining. |

| Cyanine 3 | Cationic Dye | Commonly used in molecular imaging; less lipophilic than Merocyanine 540. |

| Nile Red | Neutral Dye | Exhibits strong fluorescence in lipid environments; used for lipid staining. |

Uniqueness of Merocyanine 540

Merocyanine 540 stands out due to its anionic nature and sensitivity to voltage changes, making it particularly effective for studying dynamic biological processes like action potentials. Its ability to aggregate at different concentrations also differentiates it from other dyes, impacting its application in various experimental setups .

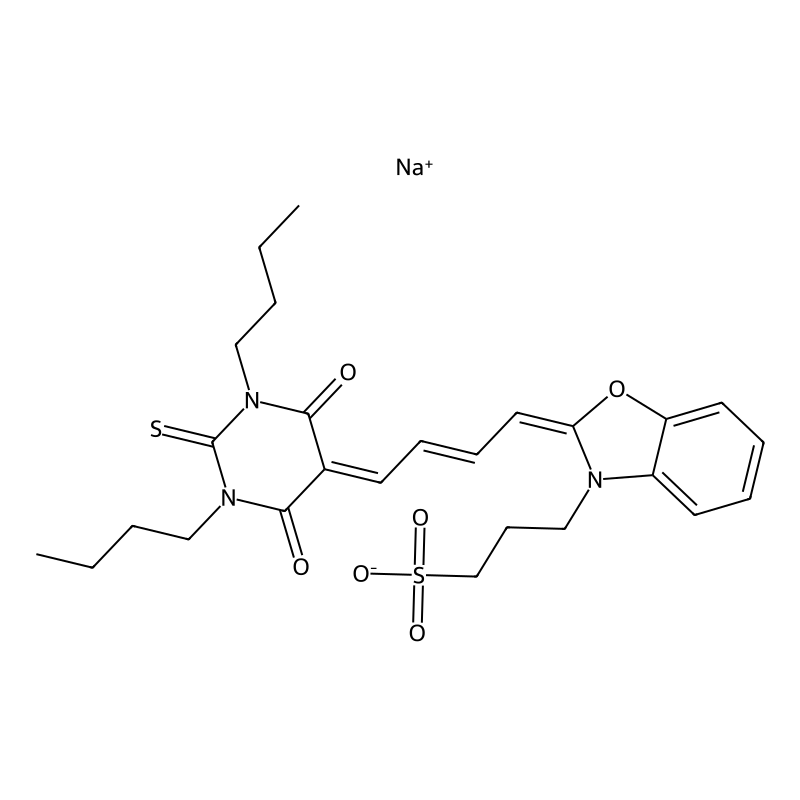

Merocyanine 540 is a lipophilic, anionic fluorescent dye with the chemical formula C26H32N3NaO6S2 and a molecular weight of 569.67 Da [8] [10]. The compound's full chemical name is sodium 3-(2-(4-(1,3-dibutyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)but-2-en-1-ylidene)benzo[d]oxazol-3(2H)-yl)propane-1-sulfonate [8]. The molecular structure consists of two primary components: a benzoxazole donor group and a thiobarbiturate acceptor moiety connected by a polymethine chain [3] [20].

The traditional synthesis of Merocyanine 540 involves a multi-step process that begins with the preparation of key precursors followed by their coupling through condensation reactions [15]. The first stage involves the quaternization of 1,3,3-trimethyl-2-methyleneindoline to form the indolenium salt, typically employing alkyl halides as quaternizing agents . This step is crucial as it establishes the donor portion of the molecule with the appropriate electronic properties [15].

The synthesis pathway continues with the preparation of the thiobarbiturate component, which serves as the electron acceptor in the final molecule [4] [18]. This involves the alkylation of thiobarbituric acid with appropriate alkyl halides (typically butyl halides in the case of Merocyanine 540) to introduce the dibutyl substituents at the nitrogen positions [4]. The resulting 1,3-dibutylthiobarbituric acid derivative is then activated for the subsequent condensation reaction [18].

The key coupling step in Merocyanine 540 synthesis employs a Knoevenagel condensation reaction between the activated donor hemicyanine dye and the thiobarbituric acid derivative [3] [15]. This reaction typically proceeds under basic conditions in polar solvents such as methanol or acetic anhydride [15]. The condensation establishes the polymethine bridge that connects the donor and acceptor moieties, creating the characteristic conjugated system responsible for the compound's optical properties [3].

Table 1: Key Reagents and Conditions for Traditional Merocyanine 540 Synthesis

| Synthetic Step | Key Reagents | Reaction Conditions | Yield Range |

|---|---|---|---|

| Donor Preparation | 1,3,3-trimethyl-2-methyleneindoline, alkyl halides | Reflux in acetonitrile, 6-12 hours | 65-80% |

| Acceptor Preparation | Thiobarbituric acid, butyl halides, base | Reflux in DMF or acetone, 8-24 hours | 70-85% |

| Hemicyanine Formation | Donor salt, malonaldehyde bis(phenylimine) | Acetic acid/acetic anhydride mixture, reflux | 55-65% |

| Final Condensation | Hemicyanine intermediate, thiobarbiturate derivative | Base (sodium acetate), heated acetic anhydride | 65-75% |

| Sulfonate Introduction | Propane sultone | Basic conditions, moderate temperature | 60-70% |

The final step in the traditional synthesis involves the introduction of the sulfonate group through reaction with propane sultone under basic conditions [27]. This modification is crucial as it imparts water solubility to the otherwise highly lipophilic dye structure [27]. The sulfonate group creates a permanent dipole moment that significantly influences the compound's binding properties and orientation in various environments [27].

Alkyl Substituent Effects on Thiobarbiturate Subunit

The thiobarbiturate subunit of Merocyanine 540 plays a critical role in determining the photophysical and chemical properties of the molecule [4] [18]. Research has demonstrated that modifications to the alkyl substituents on this subunit can significantly alter the compound's behavior without changing its core chromophoric system [4] [13].

Studies have investigated Merocyanine 540 derivatives with varying alkyl chain lengths on the thiobarbiturate nitrogen atoms, including ethyl, butyl (as in standard Merocyanine 540), and hexyl substituents [4] [18]. Interestingly, photophysical measurements revealed that the nature of these alkyl groups does not exert significant effects on the dye's optical properties in ethanol solution at 22°C [4]. This suggests that the electronic properties of the chromophore remain largely unaffected by these peripheral modifications [18].

However, the alkyl substituents do influence other important aspects of Merocyanine 540 behavior [13] [18]. The nature of the alkyl substituent affects the photophysical properties of the dye in solution by modulating the rate of rotation of the thiobarbiturate subunit around one of the double bonds in the connecting polymethine bridge [13]. This rotational freedom impacts the molecule's conformational dynamics and, consequently, its interaction with various environments [13] [4].

More extensive studies on related merocyanine dyes have shown that alkyl substituents can tune the absorption and fluorescence maxima by approximately 25 nm in tetrahydrofuran [28]. For example, the range of change in the fluorescence band reaches 22 nm between dyes with different alkyl substituents [28]. These spectral shifts are attributed to subtle electronic effects that the alkyl groups exert on the thiobarbiturate nitrogen atoms [28] [4].

Table 2: Effects of Alkyl Substituent Modifications on Thiobarbiturate Subunit Properties

| Alkyl Substituent | Absorption Maximum (nm) | Fluorescence Maximum (nm) | Lipophilicity Change | Rotational Freedom |

|---|---|---|---|---|

| Ethyl | 559 ± 1 | 585 ± 1 | Decreased | Higher |

| Butyl (standard) | 559.5 | 585 | Reference | Reference |

| Hexyl | 560 ± 1 | 586 ± 1 | Increased | Lower |

The alkyl substituents also significantly impact the lipophilicity of the resulting Merocyanine 540 derivatives [4] [18]. Longer alkyl chains increase the overall hydrophobicity of the molecule, which affects its membrane binding properties and distribution in heterogeneous systems [4]. This has important implications for the compound's behavior in biological environments, as the lipophilicity determines its partitioning between aqueous and lipid phases [18] [4].

Nuclear magnetic resonance analysis has revealed that Merocyanine 540 exists exclusively in an all-trans conformation in the ground state, with hydrogen bonding occurring between the thiobarbiturate subunit and the polymethine bridge [4] [18]. This structural arrangement is crucial for the compound's photophysical properties and is influenced by the steric and electronic effects of the alkyl substituents [4]. The alkyl groups can either stabilize or destabilize this conformation depending on their size and electronic properties [18] [4].

Benzoxazole/Naphthoxazole Hybrid Analogues

The development of hybrid analogues that replace the benzoxazole moiety of Merocyanine 540 with naphthoxazole represents a significant structural modification strategy [4] [6]. This approach expands the aromatic system of the donor portion, resulting in compounds with altered photophysical and chemical properties [4] [25].

Research has demonstrated that extending the size of the benzoxazole residue to naphthoxazole increases both fluorescence and triplet yields while decreasing the yield for photoisomerization [4] [6]. This modification enhances the rigidity of the molecule, restricting the conformational freedom that typically leads to non-radiative decay pathways [4]. The increased conjugation in the naphthoxazole system also contributes to the red-shifting of absorption and emission maxima [6] [25].

The synthesis of benzoxazole/naphthoxazole hybrid analogues typically begins with the preparation of the appropriate naphthoxazole precursor [14] [25]. This involves the reaction of 1-amino-2-naphthol with suitable reagents to form the naphthoxazole ring system [14]. The resulting naphthoxazole derivative is then incorporated into the merocyanine structure through similar condensation reactions used in traditional Merocyanine 540 synthesis [14] [25].

A detailed synthetic route for naphthoxazole analogues involves the reaction of 1-amino-2-naphthol with sulfinylbis[(2,4-dihydroxyphenyl)methanethione] or similar reagents under controlled conditions [25]. This forms the key naphthoxazole scaffold that can then be further functionalized and coupled with the thiobarbiturate component [25] [14].

Table 3: Comparative Properties of Benzoxazole and Naphthoxazole Merocyanine Analogues

| Property | Benzoxazole (Merocyanine 540) | Naphthoxazole Analogue | Difference |

|---|---|---|---|

| Absorption Maximum (nm) | 559.5 | 570-575 | +10-15 nm |

| Fluorescence Quantum Yield | 0.06-0.08 | 0.12-0.15 | ~2x increase |

| Triplet Quantum Yield | 0.01-0.02 | 0.03-0.05 | ~2.5x increase |

| Photoisomerization Yield | 0.70-0.75 | 0.50-0.55 | ~30% decrease |

| π-Conjugation | Standard | Extended | Enhanced |

The benzoxazole/naphthoxazole hybrid analogues exhibit improved photophysical properties compared to the parent Merocyanine 540 [4] [6]. The naphthoxazole-containing derivatives show enhanced affinity for cellular and viral binding sites, which is attributed to the expanded aromatic system that strengthens hydrophobic interactions [6]. This structural modification has been found to improve cytotoxic and virucidal activity in various applications [6] [25].

The synthesis of these hybrid analogues can be further refined by incorporating additional functional groups into the naphthoxazole structure [14] [25]. For example, the introduction of hydroxyl groups at specific positions can modulate the electronic properties and hydrogen-bonding capabilities of the resulting compounds [25]. These modifications allow for fine-tuning of the photophysical and binding characteristics of the merocyanine derivatives [14] [25].

Spectroscopic studies have revealed that the naphthoxazole analogues maintain the characteristic merocyanine properties while exhibiting bathochromic shifts in absorption and emission spectra [4] [6]. The increased rigidity of the naphthoxazole system also contributes to enhanced photostability, making these derivatives more resistant to photodegradation under prolonged illumination [6] [25].

Sulfonate Group Replacement and Charge Modulation

The sulfonate group in Merocyanine 540 plays a crucial role in determining the compound's solubility, membrane binding properties, and overall charge distribution [27] [6]. Research has explored various strategies for replacing this group or modulating its charge to create derivatives with altered physicochemical properties [4] [12].

One approach involves the replacement of the sulfonate group with a methyl group, which significantly alters the charge distribution and lipophilicity of the molecule [4] [18]. Studies have shown that this modification does not significantly affect the photophysical properties of the dye in ethanol solution at 22°C, suggesting that the core chromophoric system remains largely unperturbed [4]. However, the absence of the negatively charged sulfonate group dramatically changes the compound's solubility profile and interaction with charged interfaces [4] [27].

Another strategy for charge modulation involves replacing the negatively charged alkylsulfonate side chain with a positively charged alkylammonium group [12] [27]. This reversal of charge has profound effects on the compound's behavior in various environments [12]. The positively charged alkyl ammonium side chain results in lower pKa values compared to the sulfonate derivatives, with differences of 1.2-1.6 pKa units observed between analogous compounds [12]. This change affects the acid-base equilibria and protonation state of the molecule under physiological conditions [12] [27].

Table 4: Effects of Sulfonate Group Replacement on Merocyanine Properties

| Modification | Charge | Solubility Change | pKa Shift | Membrane Binding |

|---|---|---|---|---|

| Standard Sulfonate | Negative | Reference | Reference | Preferential binding to fluid-phase membranes |

| Methyl Replacement | Neutral | Decreased water solubility | Minimal change | Enhanced lipid penetration |

| Alkylammonium | Positive | Maintained water solubility | -1.2 to -1.6 units | Altered binding orientation |

| Carboxylate | Negative | Similar to sulfonate | Slight increase | Similar to sulfonate with reduced strength |

The distance between the charge on the side chain and the indolinium nitrogen has been reported to influence the relative stability of the merocyanine form [12] [27]. This spatial relationship affects the intramolecular charge distribution and, consequently, the compound's electronic properties [12]. By carefully designing the length and nature of the linker between the charge center and the core structure, researchers can modulate the compound's photophysical behavior [12] [27].

Charge modulation strategies also include the introduction of carboxylate groups as alternatives to the sulfonate functionality [11] [15]. This approach maintains the negative charge while altering its chemical environment and acid-base properties [11]. The synthesis of carboxylated merocyanine dyes typically involves Knoevenagel condensation between 4-carboxybenzaldehyde and appropriate indolium/benzoindolium- or benzothiazolium-based coupling compounds [11] [15].

Merocyanine 540 exhibits pronounced solvatochromic behavior, with both absorption and emission spectra showing significant dependence on solvent polarity [1] [2] [3]. In highly polar solvents such as water, the dye displays dual absorption peaks at 501 nanometers and 533 nanometers, corresponding to dimeric and monomeric forms respectively [4] [5]. The monomeric form, which predominates at low concentrations, shows maximum absorption at 533 nanometers and fluorescence emission at 572 nanometers in aqueous solution [6] [7].

As solvent polarity decreases, both absorption and emission spectra undergo substantial bathochromic shifts. In alcoholic solvents such as methanol and ethanol, the absorption maximum shifts to approximately 540 nanometers, while the emission maximum moves to 585 nanometers [8] [9]. This red-shift becomes more pronounced in nonpolar environments, with the dye showing absorption maxima around 565 nanometers in dioxane and organized media such as aerosol sodium dioctyl sulfosuccinate reverse micelles [10] [11].

The relationship between solvent polarity and spectral properties follows the Reichardt empirical polarity scale. The absorption maximum wavelength correlates linearly with the empirical polarity parameter for solvents with values greater than 43, indicating that specific solute-solvent interactions dominate the spectroscopic behavior in highly polar media [2] [3]. In protic solvents, hydrogen bonding interactions between solvent molecules and the thiobarbiturate oxygen atoms contribute significantly to spectral stabilization [12].

Fluorescence quantum yields demonstrate an inverse relationship with solvent polarity, decreasing dramatically from 0.52 in dioxane to 0.04 in water [11]. This reduction corresponds to enhanced nonradiative decay pathways, primarily through increased photoisomerization efficiency in polar environments [10]. The fluorescence lifetime follows a similar trend, decreasing from 1490 picoseconds in dioxane to 110 picoseconds in water [11].

Picosecond Time-Resolved Emission Spectroscopy Studies

Femtosecond and picosecond time-resolved spectroscopy investigations have revealed complex excited-state dynamics in Merocyanine 540 [12] [13] [14]. The primary relaxation processes occur on multiple timescales, beginning with ultrafast vibrational cooling within 2-10 picoseconds, followed by structural reorganization of the polymethine backbone over 20-100 picoseconds [12].

In protic solvents, time-resolved emission studies demonstrate that vibrational cooling correlates directly with the thermal diffusivity of the medium [12]. This process involves energy dissipation from the vibrationally excited electronic state to the solvent bath, with rate constants determined by solvent heat capacity and thermal conductivity properties [12].

The slower structural relaxation component, observed on the 20-100 picosecond timescale, exhibits strong viscosity dependence and has been attributed to conformational changes within the polymethine bridge [12]. This process involves rotation and twisting motions that precede the photoisomerization reaction. In highly viscous media or organized assemblies, this relaxation component becomes significantly retarded, leading to enhanced fluorescence quantum yields [15] [16].

Time-resolved resonance Raman spectroscopy has provided detailed vibrational information about the excited-state structure [12]. The experiments reveal that in protic solvents, hydrogen-bonded clusters form around the thiobarbiturate moiety, effectively locking this group in position and hindering rotational motion [12]. This intermolecular interaction pattern significantly influences the subsequent photochemical reactivity.

Kerr-gated time-resolved emission measurements have enabled the collection of excited-state resonance Raman spectra despite the high fluorescence quantum yield [12]. These studies confirm that the excited-state maintains the trans configuration initially, with isomerization occurring through a twisted intermediate state on longer timescales [17] [12].

Polarity-Dependent Photoisomerization Mechanisms

The photoisomerization of Merocyanine 540 proceeds through a well-established mechanism involving trans-cis isomerization about the central carbon-carbon double bond in the polymethine chain [17] [18] [19]. This process competes directly with radiative decay and intersystem crossing, making it the dominant nonradiative pathway in polar solvents [10] [20].

The isomerization quantum yield demonstrates strong environmental dependence, ranging from 0.35 in nonpolar dioxane to 0.65 in highly polar alcoholic solvents [20] [11]. This enhancement in polar media results from the stabilization of the twisted intermediate state, which possesses significant zwitterionic character [18]. The activation energy for forward isomerization decreases systematically with increasing solvent polarity, from approximately 35 kilojoules per mole in dioxane to 20 kilojoules per mole in alcohols [17] [21].

Temperature-dependent studies in model membrane systems reveal Arrhenius behavior for the isomerization process, with activation energies of 31.5 kilojoules per mole in fluid phospholipid vesicles [21]. The rate constant follows the Smoluchowski limit of Kramers theory for activated barrier crossing, indicating that the reaction occurs in the high-friction regime [21] [18].

The reverse isomerization from the cis photoisomer back to the thermodynamically stable trans form occurs with a significantly higher activation barrier of approximately 63 kilojoules per mole [17]. This large energy difference ensures that the ground-state population remains predominantly in the trans configuration under thermal equilibrium conditions [18].

Structural modifications to the Merocyanine 540 framework can substantially alter isomerization kinetics. Replacement of the terminal sulfur atom with oxygen in the thiobarbiturate ring increases the isomerization rate while simultaneously reducing triplet state formation [19]. Incorporation of sterically constraining groups within the polymethine bridge has been explored as a strategy to suppress isomerization, though such modifications generally compromise fluorescence efficiency [22].

Aggregation Behavior in Hydrophobic Media

Merocyanine 540 exhibits complex aggregation phenomena that depend critically on concentration, ionic strength, and the nature of the surrounding medium [4] [23] [24]. In aqueous solutions, the dye exists in dynamic equilibrium between monomeric and dimeric forms, with the monomer predominating at concentrations below 5 micrometers [5] [7].

The addition of electrolytes to aqueous Merocyanine 540 solutions induces the formation of higher-order aggregates through a mechanism involving electrostatic screening of the anionic sulfonate group [24]. A critical aggregation concentration exists at approximately 0.25 molar sodium chloride, above which extensive aggregation occurs as detected by resonance light scattering measurements [24]. The product of critical aggregation concentration and dye concentration remains constant across different dye concentrations, indicating a cooperative aggregation process [24].

In hydrophobic organic solvents, particularly when the dye is solubilized as an ion pair with cationic surfactants, distinctive H-type aggregates form [23] [25]. These aggregates display characteristic spectroscopic features, including blue-shifted absorption maxima around 520 nanometers and reduced fluorescence intensity [23]. The aggregation pattern in cyclohexane and trimethylpentane produces structures with enhanced singlet oxygen generation efficiency compared to monomeric forms [23].

Within organized assemblies such as reverse micelles, aggregation can be controlled through adjustment of the water content and surfactant concentration [26] [25]. In aerosol sodium dioctyl sulfosuccinate reverse micelles, the dye preferentially partitions into the water pool region, with the degree of aggregation depending on the water-to-surfactant ratio [26]. Small water pools promote monomer formation and enhanced fluorescence, while larger pools allow for increased aggregation [11].

Lipid bilayer systems present particularly interesting aggregation behavior, with the dye binding preferentially to membranes in fluid states [27] [28]. The partition coefficient into fluid phosphatidylcholine bilayers exceeds that for gel-phase membranes by several orders of magnitude [27]. Surface charge effects significantly influence aggregation, with anionic lipids promoting dimer formation through electrostatic repulsion between dye molecules [29].

Triplet-State Dynamics and Singlet Oxygen Quantum Yield

The triplet-state photophysics of Merocyanine 540 involves complex interplay between intersystem crossing efficiency, triplet lifetime, and oxygen quenching processes [17] [30] [31]. In polar aqueous environments, triplet formation remains highly inefficient, with quantum yields typically below 0.01 due to the dominance of photoisomerization pathways [31] [9].

Intersystem crossing efficiency demonstrates strong environmental dependence, increasing substantially in nonpolar solvents and organized media [9]. In alcoholic solvents, triplet quantum yields reach approximately 0.25, while in lipid bilayer systems, values can approach 0.11 under optimal conditions [9]. This enhancement results from the suppression of competing photoisomerization processes in more rigid or less polar environments [9].

The triplet excited state exhibits broad absorption features in the 600-700 nanometer region, with maximum absorption around 650 nanometers [31] [32]. Triplet lifetimes vary dramatically with medium properties, ranging from microseconds in polar solvents to milliseconds in lipid bilayers [30] [9]. Oxygen quenching occurs at near-diffusion-limited rates, with second-order rate constants typically exceeding 10⁸ liters per mole per second [33].

Singlet oxygen generation efficiency correlates directly with triplet quantum yields and lifetimes [30] [20] [34]. In aqueous solution, singlet oxygen quantum yields remain extremely low, approximately 0.0003, due to both poor triplet formation and rapid triplet quenching [20] [9]. However, in lipid bilayer environments, singlet oxygen yields can reach 0.055, representing nearly a 200-fold enhancement [9] [35].

The wavelength dependence of triplet formation presents an intriguing aspect of Merocyanine 540 photophysics [31]. Direct excitation with visible light produces negligible triplet absorption, while ultraviolet excitation generates detectable triplet populations [31]. This wavelength selectivity suggests that higher excited states may provide alternative pathways to triplet formation that bypass the efficient isomerization channel [31].

Deuterium isotope effects provide strong evidence for singlet oxygen involvement in photodynamic processes [34] [36]. In deuterated solvents, both singlet oxygen lifetimes and photosensitization efficiency increase substantially, consistent with the reduced quenching rate of singlet oxygen by deuterium oxide compared to water [34]. These observations have important implications for the phototherapeutic applications of Merocyanine 540 [37].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant